molecular formula C24H24FN5O2 B2862009 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide CAS No. 946204-29-1

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide

Cat. No.: B2862009
CAS No.: 946204-29-1
M. Wt: 433.487
InChI Key: HFQXMRSSIVAKCL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-pyridazine class, characterized by a fused heterocyclic core with a pyrazolo[3,4-d]pyridazin-7-one scaffold. Key structural features include:

  • Isopropyl substituent at position 4, contributing steric bulk and modulating pharmacokinetic properties.
  • Phenethylacetamide side chain, which may improve blood-brain barrier penetration compared to simpler alkyl or aryl groups.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2/c1-16(2)22-20-14-27-30(19-10-8-18(25)9-11-19)23(20)24(32)29(28-22)15-21(31)26-13-12-17-6-4-3-5-7-17/h3-11,14,16H,12-13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQXMRSSIVAKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of RIPK1 by the compound affects the necroptosis signaling pathway. Necroptosis is a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound prevents the activation of this pathway, thereby preventing cell death.

Pharmacokinetics

The compound has been found to have acceptable pharmacokinetic characteristics. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . Furthermore, it has an oral bioavailability of 59.55% , indicating a good level of absorption when administered orally.

Action Environment

While specific environmental factors influencing the action of this compound are not mentioned in the available literature, it is generally known that factors such as pH, temperature, and the presence of other molecules can influence the efficacy and stability of a compound

Comparison with Similar Compounds

Key Observations:

Halogen Substituents :

  • The 4-fluorophenyl group in the target compound may improve metabolic stability compared to the 4-chlorophenyl in Compound 4f (), as fluorine’s smaller atomic radius and stronger C-F bond reduce oxidative degradation .
  • The chlorine in Compound 4f increases molecular weight (486 vs. ~480 estimated for the target compound) and may enhance halogen bonding in target interactions .

The phenethyl side chain in the target compound may offer superior receptor affinity over the m-tolyl group in ’s compound due to extended hydrophobic interactions .

Spectroscopic Data :

  • Compound 4f () exhibits IR peaks at 1684 cm⁻¹ (C=O stretch) and 3325 cm⁻¹ (N-H stretch), consistent with the acetamide moiety. The target compound would likely share these features but with shifts depending on substituent electronic effects .

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